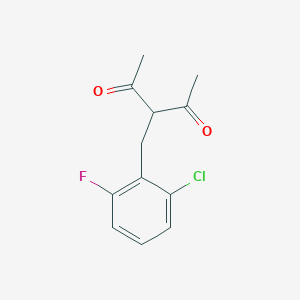

3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione

Description

Properties

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methyl]pentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO2/c1-7(15)9(8(2)16)6-10-11(13)4-3-5-12(10)14/h3-5,9H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRLVIOOYBLOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363208 | |

| Record name | 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-74-0 | |

| Record name | 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-substituted pentane-2,4-diones

An In-Depth Technical Guide to the Synthesis of 3-Substituted Pentane-2,4-diones

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for preparing 3-substituted pentane-2,4-diones. These β-dicarbonyl compounds are exceptionally valuable synthetic intermediates, serving as foundational building blocks for a diverse array of heterocyclic systems, coordination complexes, and functional materials. For researchers in materials science and drug development, mastery of these synthetic routes is crucial. This document delves into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for key synthetic strategies, including C-alkylation, Knoevenagel condensation, and Michael addition. Each section is designed to provide not only procedural steps but also the causal logic behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Versatility of the Pentane-2,4-dione Scaffold

Pentane-2,4-dione, commonly known as acetylacetone (acac), is a classic 1,3-diketone renowned for its unique chemical properties.[1][2] It exists as a dynamic equilibrium between its keto and enol tautomers, a characteristic that is central to its reactivity.[1][3] The methylene bridge flanked by two carbonyl groups imparts significant acidity to the α-protons, facilitating the formation of a highly stable, delocalized enolate ion.

This inherent acidity and the nucleophilicity of the resulting enolate make acetylacetone an ideal precursor for a wide range of chemical transformations. The introduction of a substituent at the C3 position yields 3-substituted pentane-2,4-diones, which are pivotal intermediates in the synthesis of more complex molecular architectures. These derivatives are extensively used in:

-

Heterocyclic Chemistry: As precursors for synthesizing pyrazoles, isoxazoles, and other ring systems.[4]

-

Coordination Chemistry: The enolates of these diones act as bidentate ligands, forming stable complexes with numerous metal ions.[3][5][6]

-

Materials Science: They are integral to the development of novel liquid crystals and other functional materials.[4][7]

-

Pharmaceutical Development: The scaffold is present in various biologically active compounds and is a key component in the synthesis of potential therapeutic agents.[6][8][9]

This guide will explore the most robust and widely employed methods for accessing this important class of molecules.

Core Synthetic Strategy I: Direct C-Alkylation of Acetylacetone

The most direct and frequently utilized method for synthesizing 3-alkylpentane-2,4-diones is the C-alkylation of the acetylacetone enolate.[4] The strategy relies on a two-step sequence: deprotonation followed by nucleophilic substitution.

Mechanistic Rationale and Causality

The reaction proceeds via the formation of the acetylacetonate anion, a soft nucleophile, which then attacks an electrophilic alkylating agent. The choice of base, solvent, and alkylating agent is critical as it dictates the outcome, particularly the ratio of C-alkylation to the competing O-alkylation side reaction.

-

Base Selection: A base strong enough to deprotonate the α-carbon is required. Common choices include alkali metal hydroxides (NaOH, KOH), alkoxides (NaOEt), and carbonates (K₂CO₃). The counter-ion of the base can influence the reaction's regioselectivity.

-

Solvent Effects: Polar aprotic solvents like DMF or DMSO are often preferred as they effectively solvate the metal cation without solvating the enolate anion, thus enhancing its nucleophilicity.

-

Alkylating Agent: The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl. For less reactive chlorides, an in situ Finkelstein reaction, where a catalytic amount of iodide salt (e.g., NaI, KI) is added to convert the chloride to the more reactive iodide, can significantly improve reaction rates and yields.[10]

A significant challenge is the potential for O-alkylation, which forms the thermodynamically less stable but kinetically accessible enol ether. To favor C-alkylation, conditions that promote thermodynamic control are preferred.

Experimental Protocol: Synthesis of 3-Allylpentane-2,4-dione

This protocol describes a robust method for the C-alkylation of acetylacetone using phase-transfer catalysis, which can enhance yields and simplify workup.

Materials:

-

Pentane-2,4-dione (acetylacetone)

-

Allyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Tetrabutylammonium bromide (TBAB)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pentane-2,4-dione (1.0 eq), K₂CO₃ (1.5 eq), and a catalytic amount of TBAB (0.05 eq) in DCM.

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add allyl bromide (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion (typically 4-6 hours), cool the mixture to room temperature and filter to remove inorganic salts.

-

Wash the filtrate sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 3-allylpentane-2,4-dione as a colorless liquid.

Core Synthetic Strategy II: Knoevenagel Condensation

The Knoevenagel condensation is a powerful method for forming carbon-carbon bonds by reacting an active methylene compound, such as acetylacetone, with an aldehyde or ketone.[11][12] This reaction is particularly useful for synthesizing 3-arylidene- and 3-alkylidene-pentane-2,4-diones.

Mechanistic Rationale and Causality

The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[11][13] The mechanism involves:

-

Enolate Formation: The basic catalyst deprotonates acetylacetone to form the nucleophilic enolate.

-

Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

-

Protonation: The intermediate is protonated to form an aldol-type adduct.

-

Dehydration: Under the reaction conditions, this adduct readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.

The dehydration step is the thermodynamic driving force for the reaction and is often facilitated by azeotropic removal of water using a Dean-Stark apparatus.

Experimental Protocol: Synthesis of 3-(Phenylmethylene)pentane-2,4-dione

This protocol is adapted from established procedures for the condensation of aromatic aldehydes with acetylacetone.[13]

Materials:

-

Pentane-2,4-dione (acetylacetone)

-

Benzaldehyde

-

Piperidine

-

Glacial acetic acid

-

Toluene or Benzene

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Combine pentane-2,4-dione (1.0 eq), benzaldehyde (1.0 eq), and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.

-

Add a catalytic amount of piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the solid product.

Core Synthetic Strategy III: Michael (Conjugate) Addition

The Michael addition provides a route to 3-substituted pentane-2,4-diones where the substituent is introduced via a 1,4-conjugate addition mechanism. The acetylacetonate enolate acts as the "Michael donor," and an α,β-unsaturated carbonyl or nitro compound serves as the "Michael acceptor."[14]

Mechanistic Rationale and Causality

This reaction extends the carbon chain by creating a new carbon-carbon bond at the β-position of the acceptor.

-

Enolate Formation: As in other methods, a base is used to generate the acetylacetonate anion.

-

1,4-Addition: The soft enolate nucleophile preferentially attacks the electrophilic β-carbon of the Michael acceptor, forming a new enolate intermediate.

-

Tautomerization/Protonation: This intermediate is protonated during workup or by a proton source in the reaction mixture to give the final 1,5-dicarbonyl product.

The choice of catalyst can range from strong bases like NaH or NaOEt to milder bases, depending on the reactivity of the Michael acceptor.

Experimental Protocol: Synthesis of 3-(3-Oxobutyl)pentane-2,4-dione

This procedure outlines the addition of acetylacetone to methyl vinyl ketone (MVK).

Materials:

-

Pentane-2,4-dione (acetylacetone)

-

Methyl vinyl ketone (MVK)

-

Sodium ethoxide (NaOEt) solution in ethanol

-

Ethanol

-

Dilute hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flask cooled in an ice bath, dissolve pentane-2,4-dione (1.0 eq) in absolute ethanol.

-

Slowly add a catalytic amount of sodium ethoxide solution (e.g., 0.1 eq) while stirring.

-

Add methyl vinyl ketone (1.0 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Neutralize the reaction mixture by adding dilute HCl until it is slightly acidic.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent to obtain the crude product, which can be purified by vacuum distillation or column chromatography.

Specialized Methods and Purification Insights

Arylation via Copper Catalysis

For the synthesis of 3-aryl-pentane-2,4-diones, direct arylation can be achieved by reacting the sodium enolate of acetylacetone with aryl iodides in the presence of copper(I) iodide (CuI) in a suitable solvent like DMF.[4] This method provides a valuable alternative to traditional cross-coupling reactions.

Purification via Copper(II) Complexation

A recurring challenge in these syntheses is the separation of the desired C-substituted product from any O-substituted byproduct and unreacted starting material. An elegant and effective purification strategy involves the formation of a copper(II) acetylacetonate complex.[10]

-

Procedure: The crude reaction mixture is treated with an aqueous solution of copper(II) acetate or sulfate. The 3-substituted pentane-2,4-dione selectively forms a stable, often crystalline, bis(ligand)copper(II) complex that precipitates from the solution.

-

Isolation: The complex is collected by filtration and washed to remove impurities.

-

Decomposition: The pure C-substituted dione is then liberated by decomposing the complex with a dilute mineral acid (e.g., H₂SO₄ or HCl) and extracting it into an organic solvent.[10] This method is highly effective for isolating pure C-alkylation products.

Summary of Synthetic Strategies

| Method | Typical Substrates | Key Reagents/Catalysts | Primary Advantages | Potential Limitations |

| C-Alkylation | Alkyl halides, tosylates | K₂CO₃, NaH, NaOEt, TBAB | Direct, versatile for alkyl groups | Competing O-alkylation, requires reactive electrophiles |

| Knoevenagel | Aldehydes, Ketones | Piperidine, Pyridine, Acetic Acid | Forms C=C bonds, high yields | Limited to carbonyl substrates, requires water removal |

| Michael Addition | α,β-Unsaturated carbonyls, nitriles, nitro compounds | NaOEt, NaOH, various bases | Forms 1,5-dicarbonyl systems, good for complex structures | Requires specific Michael acceptors, potential for polymerization |

| Cu-Catalyzed Arylation | Aryl iodides | CuI, NaH | Direct route to 3-aryl derivatives | Requires stoichiometric copper, limited to aryl halides |

Conclusion

The synthesis of 3-substituted pentane-2,4-diones is enabled by a set of robust and well-understood chemical transformations. The choice of synthetic route—be it direct alkylation, condensation, or conjugate addition—is dictated by the nature of the desired substituent. By understanding the mechanistic principles behind each method, researchers can rationally select conditions to optimize yields and minimize side reactions. The techniques described herein, from the selection of catalysts to specialized purification strategies like copper complexation, provide the drug development and materials science professional with a powerful toolkit for accessing these indispensable chemical intermediates.

References

-

Cativiela, C., Serrano, J. L., & Zurbano, M. M. (1995). Synthesis of 3-Substituted Pentane-2,4-diones: Valuable Intermediates for Liquid Crystals. The Journal of Organic Chemistry, 60(10), 3074–3083. [Link]

-

ACS Publications. (n.d.). Synthesis of 3-Substituted Pentane-2,4-Diones: Valuable Intermediates For Liquid Crystals. The Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(17), 5976. [Link]

-

Gawroński, J., & Głowacka, J. E. (2015). A simple and efficient synthesis of 3-substituted derivatives of pentane-2,4-dione. ResearchGate. [Link]

-

Wikipedia. (n.d.). Ketone. Retrieved from [Link]

- Zhang, X., et al. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.

-

PubChem. (n.d.). 3-Ethylpentane-2,4-dione. Retrieved from [Link]

-

Stanchev, S., Jensen, F., & Manolov, I. (2008). Knoevenagel reaction between substituted aromatic aldehydes and acetylacetone. ResearchGate. [Link]

-

PubMed. (2013). Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. European Journal of Medicinal Chemistry, 69, 546-555. [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetylacetone. Retrieved from [Link]

-

Tri-iso. (n.d.). 2,4-pentane dione. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

YouTube. (2017). Retrosynthesis of Michael Addition Reaction and Products (Make This). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]

-

Khiste, S. A., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Chemistry & Chemical Technology. [Link]

-

Royal Society of Chemistry. (2020). Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. Organic & Biomolecular Chemistry, 18(13), 2414-2436. [Link]

-

Connect Chemicals. (n.d.). Acetylacetone. Retrieved from [Link]

-

PubChem. (n.d.). Acetylacetone. Retrieved from [Link]

Sources

- 1. Acetylacetone - Wikipedia [en.wikipedia.org]

- 2. Acetylacetone | C5H8O2 | CID 31261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ketone - Wikipedia [en.wikipedia.org]

- 4. investigacion.unirioja.es [investigacion.unirioja.es]

- 5. 2,4-pentane dione | Coatings and Specialty Urethane Polyurethane Products [tri-iso.com]

- 6. Acetylacetone | CAS 123-54-6 | Connect Chemicals [connectchemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 12. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. hrcak.srce.hr [hrcak.srce.hr]

physical and chemical properties of 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione

An In-depth Technical Guide to the Predicted Properties and Characterization of 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione

A Note from the Senior Application Scientist: The subject of this guide, this compound, is a novel compound for which specific experimental data is not yet available in published literature. This document has been constructed based on established principles of organic chemistry and extrapolated data from closely related structural analogs. The protocols and predicted properties herein serve as an expert-level framework for researchers and drug development professionals embarking on the synthesis and characterization of this and similar molecules. Our approach is grounded in providing a robust, scientifically-validated starting point for future investigation.

Introduction: The Significance of 3-Substituted β-Diketones

β-Diketones are a cornerstone of synthetic chemistry, prized for their versatile reactivity and ability to chelate metals.[1] The simplest member of this class, pentane-2,4-dione (acetylacetone), features a central methylene group with acidic protons, making it a prime target for substitution reactions.[2] Introducing substituents at this C3 position can dramatically alter the molecule's steric and electronic properties, leading to new applications in catalysis, polymer science, and, most notably, medicinal chemistry.[2] These compounds are recognized as promising scaffolds for developing novel drug substances due to their rich tautomeric behavior and chemical reactivity.[1]

This guide focuses on the putative compound this compound. The introduction of the 2-chloro-6-fluorobenzyl moiety is of particular interest. The halogen atoms (Cl and F) are strong electron-withdrawing groups, which can influence the acidity of the remaining methine proton and the kinetics of subsequent reactions. Furthermore, their presence on the aromatic ring opens avenues for further functionalization through cross-coupling reactions. Understanding the physicochemical properties of this molecule is the first step toward unlocking its potential in drug discovery and materials science.

Predicted Physicochemical Properties and Structure

The fundamental properties of this compound have been predicted based on its constituent parts and data from analogous compounds such as 3-benzyl-2,4-pentanedione and 3-ethylpentane-2,4-dione.[3][4]

| Property | Predicted Value / Description |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₂ClFO₂ |

| Molecular Weight | 242.67 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. |

| Boiling Point | Predicted to be >285 °C (based on 3-benzyl-2,4-pentanedione).[4] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, chloroform, ethyl acetate) and poorly soluble in water. |

| pKa | The pKa of the methine proton is predicted to be slightly lower than that of similar 3-alkyl-pentane-2,4-diones due to the electron-withdrawing nature of the halogenated benzyl group. |

Core Chemical Feature: Keto-Enol Tautomerism

A defining characteristic of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.[5] For most simple ketones, the keto form is overwhelmingly favored.[5] However, in 1,3-dicarbonyl systems, the enol form is significantly stabilized by the formation of a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond and a conjugated π-system.[2][6]

The position of this equilibrium is sensitive to various factors, including solvent polarity.[2][7] In non-polar solvents, the intramolecularly hydrogen-bonded enol form is typically dominant, whereas in polar, protic solvents, the keto form may be more favored as the solvent can engage in intermolecular hydrogen bonding.[7] The electron-withdrawing 2-chloro-6-fluorobenzyl substituent is expected to influence the electronic distribution within the molecule but is unlikely to prevent the formation of the stable enol tautomer.

Caption: Keto-enol equilibrium in this compound.

Proposed Synthesis: C-Alkylation of Pentane-2,4-dione

The most direct and established method for synthesizing 3-substituted pentane-2,4-diones is the C-alkylation of the parent dione.[8][9] This reaction proceeds via the formation of a stabilized enolate anion, which then acts as a nucleophile.

Causality Behind Experimental Choices:

-

Base Selection: A moderately strong base is required to deprotonate the acidic α-carbon of pentane-2,4-dione to form the enolate. Sodium ethoxide (NaOEt) in ethanol is a common and effective choice. Stronger bases like LDA could be used but may increase the risk of side reactions.

-

Electrophile: 2-Chloro-6-fluorobenzyl bromide is the chosen electrophile. A bromide is a better leaving group than a chloride, ensuring an efficient S_N2 reaction with the enolate nucleophile.[10]

-

Solvent: Ethanol is a suitable solvent as it readily dissolves both the starting dione and the sodium ethoxide base.

Experimental Protocol: Synthesis

-

Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (100 mL).

-

Base Addition: Carefully add sodium metal (1.0 eq) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

-

Enolate Formation: Cool the resulting sodium ethoxide solution to 0 °C in an ice bath. Add pentane-2,4-dione (1.0 eq) dropwise via syringe. Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the sodium enolate.

-

Alkylation: Add a solution of 2-chloro-6-fluorobenzyl bromide (1.0 eq) in ethanol (20 mL) dropwise to the enolate solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with dilute hydrochloric acid. Reduce the volume of the solvent under reduced pressure.

-

Extraction: Add deionized water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Caption: Synthetic workflow for this compound.

Protocols for Structural Characterization and Validation

A multi-technique approach is essential for the unambiguous structural confirmation of the synthesized compound. Each protocol is designed to be a self-validating system, where the results from one technique corroborate the findings of another.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure and tautomeric ratio.[11][12]

Step-by-Step Protocol:

-

Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected Signals:

-

Aromatic Protons: A complex multiplet pattern in the ~7.0-7.5 ppm region corresponding to the three protons on the substituted benzene ring.

-

Methine Proton (CH): A triplet in the keto form, and a singlet in the enol form. The integration of these signals relative to the methyl protons will determine the keto:enol ratio.

-

Benzyl Protons (CH₂): A doublet in the keto form, and a singlet in the enol form.

-

Methyl Protons (CH₃): Two distinct singlets for the keto form and one singlet for the enol form in the ~2.0-2.3 ppm region.

-

Enolic Proton (OH): A broad singlet at a downfield chemical shift (>15 ppm) for the enol form, which will disappear upon D₂O exchange.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Signals:

-

Carbonyl Carbons (C=O): Signals at ~200-205 ppm for the keto form and slightly upfield for the enol form.

-

Aromatic Carbons: Multiple signals in the ~115-165 ppm region, including two signals for the carbons directly bonded to Cl and F, showing characteristic C-F coupling.

-

Other Aliphatic Carbons: Signals corresponding to the CH, CH₂, and CH₃ groups.

-

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled fluorine spectrum.

-

Expected Signal: A single resonance corresponding to the fluorine atom on the aromatic ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[11]

Step-by-Step Protocol:

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two NaCl or KBr plates. If the sample is a solid, prepare a KBr pellet or a mull.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Expected Absorptions:

-

~3400-2400 cm⁻¹ (broad): O-H stretch of the enol form, involved in strong hydrogen bonding.

-

~1725 cm⁻¹ and ~1705 cm⁻¹: C=O stretching of the non-conjugated keto form.

-

~1600 cm⁻¹: A strong, broad absorption characteristic of the conjugated C=O and C=C stretching of the hydrogen-bonded enol tautomer.

-

~1600 cm⁻¹ and ~1475 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide information about the fragmentation pattern, further validating the structure.[13]

Step-by-Step Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis:

-

Molecular Ion Peak: Look for the [M+H]⁺ or [M+Na]⁺ adduct. The key confirmation will be the isotopic pattern for the chlorine atom: two peaks with an approximate intensity ratio of 3:1 (for ³⁵Cl and ³⁷Cl), separated by 2 m/z units. For C₁₂H₁₂ClFO₂, the expected [M]⁺ peaks would be at m/z 242.05 and 244.05.

-

Fragmentation: Common fragmentation pathways include the loss of acetyl groups (CH₃CO) and cleavage at the benzylic position.

-

Conclusion

While this compound remains a compound to be synthesized and characterized, this guide provides a comprehensive, scientifically-grounded framework for its investigation. Based on the well-understood chemistry of β-diketones, we predict that this molecule will exhibit pronounced keto-enol tautomerism and be accessible through standard C-alkylation procedures. The detailed analytical protocols outlined here offer a clear pathway for its unambiguous structural elucidation. The unique combination of a reactive dicarbonyl core with a halogenated aromatic ring makes this compound a compelling target for further research in medicinal chemistry and materials science, where its properties can be leveraged for the design of novel bioactive agents or functional materials.

References

- Belcher, R., & Thompson, M. (Eds.). (n.d.). Properties and application of diketones and their derivatives.

-

ACS Publications. (n.d.). Reactions of .beta.-diketones with aromatic aldehydes and ketones in the presence of potassium hydride. The Journal of Organic Chemistry. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Synthesis and Characterization of β-Diketone Ligands and Their Antimicrobial Activity. Retrieved from [Link]

-

MedCrave online. (2020). Selective alkylation of organic compounds. Retrieved from [Link]

-

ResearchGate. (2025). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals. Retrieved from [Link]

-

PubMed. (2015). Keto-Enol Tautomeric Equilibrium of Acetylacetone Solution Confined in Extended Nanospaces. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethylpentane-2,4-dione. Retrieved from [Link]

-

LookChem. (n.d.). 3-Benzyl-2,4-pentanedione. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Keto-Enol Tautomerism. Retrieved from [Link]

-

Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7038. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Retrieved from [Link]

-

MDPI. (n.d.). Structural Studies of β-Diketones and Their Implications on Biological Effects. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Pentanone, 2,4-dimethyl- (CAS 565-80-0). Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). IR data and 1 H NMR spectra of synthesized dibenzalcyclopentanone derivatives. Retrieved from [Link]

-

ACS Publications. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. Organometallics. Retrieved from [Link]

-

ResearchGate. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. Retrieved from [Link]

-

MDPI. (n.d.). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. Retrieved from [Link]

-

CORE. (n.d.). α-Chlorocarbonyl Compounds : Their Synthesis and Applications. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

PubChem. (n.d.). 3-Propylpentane-2,4-dione. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Alkylation of Acetylide Anions. Retrieved from [Link]

-

Wikipedia. (n.d.). Enol. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Chloro-Substituted 6H-Dibenzo[b,d]pyran-6-one Natural Products, Graphislactone G, and Palmariols A and B. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]

-

Arkivoc. (n.d.). A study of the alkylation and acylation of N-acylthiazolidinethione. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3,3-dichloro-2,4-pentanedione. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Methoxybenzylidene)pentane-2,4-dione. Retrieved from [Link]

-

Wikipedia. (n.d.). Ketone. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. 3-Ethylpentane-2,4-dione | C7H12O2 | CID 73761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Keto-Enol Tautomeric Equilibrium of Acetylacetone Solution Confined in Extended Nanospaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medcraveonline.com [medcraveonline.com]

- 9. investigacion.unirioja.es [investigacion.unirioja.es]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes – Oriental Journal of Chemistry [orientjchem.org]

Unraveling the Enigmatic Mechanism of 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione: A Technical Guide for Drug Discovery Professionals

Abstract

3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione is a synthetic compound featuring a β-diketone moiety linked to a substituted benzyl group. While direct pharmacological data on this specific molecule is not extensively documented in publicly accessible literature, its structural motifs suggest a high potential for biological activity. This technical guide provides a comprehensive framework for elucidating the mechanism of action of this compound, drawing upon established principles of medicinal chemistry and pharmacology. We will explore potential molecular targets and cellular pathways, and detail robust experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction: Deconstructing the Molecule

The structure of this compound combines two key pharmacophores: the β-diketone system and a halogenated benzyl ring.

-

The β-Diketone Core: This functional group is well-known for its ability to exist in keto-enol tautomerism and to chelate metal ions.[1][2] This property is fundamental to the catalytic activity of various metalloenzymes, suggesting that the compound could act as an enzyme inhibitor.[3] The β-diketone structure is found in various natural and synthetic compounds with diverse biological activities.[4][5]

-

The 2-Chloro-6-fluorobenzyl Moiety: The substitution pattern on the benzyl ring is critical for defining its interaction with biological targets. The presence of halogen atoms (chlorine and fluorine) can significantly influence the compound's lipophilicity, electronic properties, and metabolic stability.[6] Such substitutions are common in pharmacologically active compounds and can enhance binding affinity and modulate activity.

Given these features, we can hypothesize several potential mechanisms of action that warrant experimental investigation.

Hypothesized Mechanisms of Action and Investigational Strategies

The lack of specific literature on this compound necessitates a hypothesis-driven approach to elucidate its mechanism of action. Below, we outline plausible mechanisms and the corresponding experimental workflows to validate them.

Hypothesis 1: Inhibition of Metalloenzymes

The β-diketone core is a strong candidate for interaction with metalloenzymes. Many enzymes, including matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and certain cytochrome P450 isoforms, rely on a metal cofactor (e.g., Zn²⁺, Fe²⁺) for their catalytic function. The β-diketone can displace water molecules from the metal's coordination sphere, leading to inhibition.

A tiered screening approach is recommended to identify potential metalloenzyme targets.

Tier 1: Broad-Spectrum Screening

-

Objective: To identify classes of metalloenzymes inhibited by the compound.

-

Protocol:

-

Utilize commercially available metalloenzyme inhibitor screening panels (e.g., covering MMPs, HDACs, etc.).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform initial screens at a high concentration (e.g., 10-50 µM) to identify potential hits.

-

Assay readouts will vary depending on the enzyme class (e.g., fluorescence, absorbance).

-

Tier 2: Dose-Response and IC₅₀ Determination

-

Objective: To quantify the inhibitory potency against specific enzymes identified in Tier 1.

-

Protocol:

-

Select the "hit" enzymes for further characterization.

-

Perform serial dilutions of the compound to generate a dose-response curve.

-

Incubate the enzyme with varying concentrations of the inhibitor and its specific substrate.

-

Measure enzyme activity and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Tier 3: Mechanism of Inhibition Studies

-

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Protocol:

-

Conduct kinetic studies by measuring enzyme activity at various substrate and inhibitor concentrations.

-

Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to elucidate the mechanism.

-

Data Presentation: Hypothetical IC₅₀ Values

| Enzyme Target | IC₅₀ (µM) |

| MMP-2 | 5.2 |

| MMP-9 | 8.1 |

| HDAC1 | > 100 |

| HDAC6 | > 100 |

Logical Workflow for Metalloenzyme Inhibition Investigation

Caption: Workflow for investigating metalloenzyme inhibition.

Hypothesis 2: Modulation of Inflammatory Pathways

Substituted benzyl groups are present in many anti-inflammatory drugs. It is plausible that this compound could modulate key inflammatory signaling pathways, such as the NF-κB or MAPK pathways.

Cell-Based Assays

-

Objective: To assess the compound's effect on inflammatory responses in a cellular context.

-

Protocol:

-

Culture relevant cell lines (e.g., RAW 264.7 macrophages, THP-1 monocytes).

-

Stimulate inflammation using an agonist (e.g., lipopolysaccharide - LPS).

-

Treat cells with varying concentrations of the test compound.

-

Measure the production of inflammatory mediators such as nitric oxide (Griess assay), and cytokines (e.g., TNF-α, IL-6) using ELISA.

-

Western Blot Analysis

-

Objective: To investigate the compound's impact on key signaling proteins within inflammatory pathways.

-

Protocol:

-

Treat cells as described above.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane and probe with antibodies specific for phosphorylated and total proteins in the NF-κB (p-p65, IκBα) and MAPK (p-p38, p-ERK, p-JNK) pathways.

-

Signaling Pathway Diagram: Potential NF-κB Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Hypothesis 3: Antimicrobial or Antiparasitic Activity

Compounds with similar structures, such as 3-benzylmenadiones, have demonstrated antiplasmodial activity.[6] The presence of halogens and the diketone moiety could confer antimicrobial or antiparasitic properties.

-

Objective: To evaluate the compound's activity against a panel of microbes and parasites.

-

Protocol:

-

Antibacterial/Antifungal Screening: Use broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of representative Gram-positive and Gram-negative bacteria and fungi.

-

Antiparasitic Screening: Assess activity against parasites such as Plasmodium falciparum (malaria) or Leishmania species using standard in vitro culture assays.

-

Cytotoxicity Assessment: Concurrently, evaluate the compound's cytotoxicity against a mammalian cell line (e.g., HEK293, HepG2) to determine its selectivity index (SI = CC₅₀ / IC₅₀).

-

Synthesis and Characterization

While the primary focus of this guide is the mechanism of action, a reproducible synthesis is crucial for further studies. A plausible synthetic route involves the C-alkylation of pentane-2,4-dione with 2-chloro-6-fluorobenzyl bromide.

Synthetic Scheme Pentane-2,4-dione + 2-Chloro-6-fluorobenzyl bromide --(Base)--> this compound

The identity and purity of the synthesized compound must be rigorously confirmed using:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Conclusion and Future Directions

This compound represents an intriguing chemical entity with the potential for significant biological activity. This guide provides a structured and scientifically rigorous framework for elucidating its mechanism of action. The proposed experimental workflows, from broad screening to detailed mechanistic studies, will enable a comprehensive characterization of this compound. Positive findings in any of the hypothesized areas would warrant further investigation, including lead optimization, in vivo efficacy studies, and preclinical safety profiling. The systematic approach outlined herein will be instrumental in unlocking the therapeutic potential of this and similar molecules.

References

-

Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. MDPI. [Link]

-

Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. [Link]

-

3-(3-Nitrobenzylidene)pentane-2,4-dione. PMC - NIH. [Link]

-

Biological Activities of Hydrazone Derivatives. PMC - PubMed Central. [Link]

-

2,4-Pentanedione, 3-benzyl- | C12H14O2 | CID 97757. PubChem. [Link]

-

Emergent mechanistic diversity of enzyme-catalysed β-diketone cleavage. PMC - NIH. [Link]

-

Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals. [Link]

-

The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. ResearchGate. [Link]

-

(PDF) Biological Activities of Hydrazone Derivatives. ResearchGate. [Link]

-

3-Benzyl-2,4-pentanedione. LookChem. [Link]

-

Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. PMC - NIH. [Link]

-

Title α-Chlorocarbonyl Compounds : Their Synthesis and Applications (Commemoration Issue Dedicated to Professor Shige. CORE. [Link]

-

Recent Developments in the Synthesis of β-Diketones. MDPI. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

-

β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

-

Pharmacology of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)- indol-2-yl]-2,2-dimethyl propanoic acid), a potent, orally active leukotriene biosynthesis inhibitor. PubMed. [Link]

-

(PDF) Synthesis of Chloro-Substituted 6H-Dibenzo[b,d]pyran-6-one Natural Products, Graphislactone G, and Palmariols A and B. ResearchGate. [Link]

-

Newly discovered coffee compounds beat a diabetes drug in lab tests. [Link]

-

This compound. chemical point. [Link]

Sources

- 1. 3-(3-Nitrobenzylidene)pentane-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 1134-87-8: 3-benzylpentane-2,4-dione | CymitQuimica [cymitquimica.com]

- 3. Emergent mechanistic diversity of enzyme-catalysed β-diketone cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical considerations for acquiring and interpreting the spectrum of this complex molecule. We will explore the keto-enol tautomerism inherent to the pentane-2,4-dione moiety, the influence of the electronically complex 2-chloro-6-fluorobenzyl substituent on chemical shifts, and the nuanced spin-spin coupling interactions, including long-range couplings to fluorine. This guide emphasizes the "why" behind the spectral features, providing a framework for structural elucidation and purity assessment.

Introduction: The Structural Significance of this compound

This compound is a multifaceted molecule that presents an intriguing case study for ¹H NMR spectroscopy. Its structure marries the flexible and reactive β-dicarbonyl system of pentane-2,4-dione with a sterically hindered and electronically diverse aromatic ring. The pentane-2,4-dione core is a versatile building block in organic synthesis, known for its ability to form stable metal complexes and participate in a variety of condensation reactions. The introduction of a 2-chloro-6-fluorobenzyl group at the C3 position introduces significant electronic and steric perturbations, making the analysis of its ¹H NMR spectrum a non-trivial yet highly informative endeavor.

A thorough understanding of the ¹H NMR spectrum is paramount for confirming the successful synthesis of this molecule, assessing its purity, and understanding its conformational preferences in solution. This guide will systematically deconstruct the expected spectrum, providing a detailed roadmap for its interpretation.

Theoretical Considerations: Unraveling the Spectral Complexity

The ¹H NMR spectrum of this compound is shaped by several key chemical principles. A foundational understanding of these concepts is essential for accurate spectral interpretation.

Keto-Enol Tautomerism in 3-Substituted Pentane-2,4-diones

A cornerstone of the chemistry of β-dicarbonyl compounds is their existence as a dynamic equilibrium between keto and enol tautomers. This equilibrium is influenced by factors such as the nature of the substituent at the C3 position, the solvent, and the temperature.

For 3-substituted pentane-2,4-diones, the presence of a substituent generally shifts the equilibrium towards the keto form compared to the unsubstituted parent compound. This is due to steric hindrance that destabilizes the planar, conjugated enol form. The equilibrium constant for this tautomerism will directly impact the observed ¹H NMR spectrum, with distinct signals appearing for both the keto and enol forms if the rate of interconversion is slow on the NMR timescale. In many common deuterated solvents, both tautomers are observable.

Caption: Keto-enol tautomerism in 3-substituted pentane-2,4-dione.

Influence of the 2-Chloro-6-fluorobenzyl Group on Chemical Shifts

The chemical shifts of the protons in the benzyl and pentane-2,4-dione moieties are significantly influenced by the electronic effects of the chloro and fluoro substituents on the aromatic ring. Both chlorine and fluorine are electronegative atoms that exert an inductive electron-withdrawing effect (-I). Fluorine also possesses a π-donating resonance effect (+M), while chlorine's resonance effect is weaker.

The interplay of these effects, combined with the steric hindrance imposed by the ortho substituents, will dictate the electron density around the aromatic and benzylic protons, thereby influencing their resonance frequencies. Protons on the aromatic ring will be deshielded and appear at higher chemical shifts (downfield) compared to unsubstituted benzene (δ ~7.3 ppm)[1]. The benzylic protons will also experience deshielding due to the proximity of the electron-withdrawing aromatic ring.

Spin-Spin Coupling: A Window into Connectivity

Spin-spin coupling, observed as the splitting of NMR signals into multiplets, provides invaluable information about the connectivity of protons in a molecule. In this compound, we anticipate several key coupling interactions:

-

Vicinal Coupling (³J): Coupling between protons on adjacent carbon atoms. This will be prominent in the aromatic ring and between the benzylic and methine protons in the keto form.

-

Long-Range Coupling: Coupling over four or more bonds. Of particular interest is the long-range coupling between the fluorine atom and the aromatic protons (⁴JHF and ⁵JHF), as well as potential long-range coupling between the benzylic protons and the aromatic protons. These long-range H-F couplings are often observable and provide crucial information for assigning the aromatic signals.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a high-resolution and artifact-free ¹H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation

-

Analyte Purity: Ensure the sample of this compound is of high purity to avoid signals from residual solvents or synthetic byproducts.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The choice of solvent can influence the keto-enol equilibrium.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

Caption: Workflow for ¹H NMR sample preparation.

NMR Spectrometer and Acquisition Parameters

A high-field NMR spectrometer (≥400 MHz) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region.

Table 1: Recommended ¹H NMR Acquisition Parameters

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 or similar | A standard 30° pulse sequence is a good starting point for routine analysis. |

| Number of Scans (NS) | 8-16 | Signal averaging improves the signal-to-noise ratio. |

| Relaxation Delay (D1) | 1-2 s | Allows for sufficient relaxation of the protons between scans. |

| Acquisition Time (AQ) | 2-4 s | Ensures good digital resolution for resolving fine coupling patterns. |

| Spectral Width (SW) | 12-15 ppm | A sufficiently wide window to encompass all proton signals. |

| Temperature | 298 K (25 °C) | A standard operating temperature. |

Predicted ¹H NMR Spectrum and Interpretation

The following is a detailed prediction and interpretation of the ¹H NMR spectrum of this compound, considering both the keto and enol tautomers.

Overall Spectral Features

The spectrum will exhibit signals corresponding to both the keto and enol forms, with the relative integration of these signals reflecting the equilibrium constant in the chosen solvent. The keto form will show distinct signals for the methine proton, the benzylic protons, and the two methyl groups. The enol form will display a characteristic enolic hydroxyl proton signal (if not exchanged with residual water), a vinylic proton signal, and signals for the benzylic and methyl protons.

Detailed Signal Analysis

Table 2: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, and Coupling Constants (J) for this compound

| Proton Assignment | Tautomer | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |

| H-3 (methine) | Keto | 3.8 - 4.2 | Triplet (t) | ³J ≈ 7-8 | 1H |

| H-1' (benzylic) | Keto | 3.2 - 3.6 | Doublet (d) | ³J ≈ 7-8 | 2H |

| CH₃ (methyl) | Keto | 2.1 - 2.3 | Singlet (s) | - | 6H |

| OH (enolic) | Enol | 16 - 17 | Broad singlet (br s) | - | 1H |

| H-1' (benzylic) | Enol | 3.5 - 3.9 | Singlet (s) | - | 2H |

| CH₃ (methyl) | Enol | 1.9 - 2.1 | Singlet (s) | - | 6H |

| H-3' (aromatic) | Both | 7.2 - 7.4 | Triplet of doublets (td) or multiplet (m) | ³JHH ≈ 7-8, ⁴JHF ≈ 1-2 | 1H |

| H-4' (aromatic) | Both | 6.9 - 7.1 | Triplet of doublets (td) or multiplet (m) | ³JHH ≈ 7-8, ⁵JHF ≈ 0.5-1 | 1H |

| H-5' (aromatic) | Both | 7.1 - 7.3 | Triplet of doublets (td) or multiplet (m) | ³JHH ≈ 7-8, ⁴JHH ≈ 1-2 | 1H |

4.2.1 Keto Tautomer Signals:

-

Methine Proton (H-3): This proton is expected to appear as a triplet in the range of δ 3.8 - 4.2 ppm due to coupling with the adjacent benzylic protons (H-1').

-

Benzylic Protons (H-1'): These two equivalent protons will resonate as a doublet between δ 3.2 - 3.6 ppm, coupled to the methine proton (H-3).

-

Methyl Protons (CH₃): The six protons of the two equivalent methyl groups will give rise to a sharp singlet at approximately δ 2.1 - 2.3 ppm.

4.2.2 Enol Tautomer Signals:

-

Enolic Hydroxyl Proton (OH): This proton is highly deshielded due to intramolecular hydrogen bonding and will appear as a broad singlet far downfield, typically in the δ 16 - 17 ppm region. Its broadness is due to chemical exchange.

-

Benzylic Protons (H-1'): In the enol form, these protons are not coupled to a proton on an adjacent carbon and will therefore appear as a singlet, likely in the range of δ 3.5 - 3.9 ppm.

-

Methyl Protons (CH₃): The two methyl groups in the enol form are equivalent and will produce a singlet around δ 1.9 - 2.1 ppm.

4.2.3 Aromatic Protons (H-3', H-4', H-5'):

The aromatic region will be the most complex part of the spectrum. The three aromatic protons are chemically non-equivalent and will couple to each other and to the fluorine atom.

-

H-4': This proton is situated between two protons and will exhibit two vicinal couplings (³JHH) to H-3' and H-5', and a long-range coupling to the fluorine atom (⁵JHF). This will likely result in a triplet of doublets or a more complex multiplet.

-

H-3' and H-5': These protons will each have one vicinal coupling (³JHH) to H-4', a meta coupling (⁴JHH) to each other, and a four-bond coupling to the fluorine atom (⁴JHF). The resulting signals will likely be complex multiplets, possibly appearing as triplets of doublets. The specific appearance will depend on the relative magnitudes of the coupling constants.

Caption: Predicted ¹H NMR spectral regions for this compound.

Conclusion: A Unified View of the Spectrum

The ¹H NMR spectrum of this compound is a rich tapestry of structural information. By carefully analyzing the chemical shifts, integration, and coupling patterns, it is possible to unequivocally confirm the identity of the compound and gain insights into its dynamic behavior in solution. The presence of both keto and enol tautomers, coupled with the complex splitting in the aromatic region due to proton-proton and proton-fluorine couplings, makes this molecule an excellent example of the power of ¹H NMR spectroscopy for the detailed structural elucidation of complex organic molecules. This guide provides the fundamental framework and predictive data necessary for researchers to confidently interpret the ¹H NMR spectrum of this and structurally related compounds.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Reich, H. J. (n.d.). Structure Elucidation by NMR. University of Wisconsin. Retrieved from [Link]

- Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.

- Gunther, H. (2013).

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

An In-depth Technical Guide to 13C NMR Data for Substituted Pentane-2,4-diones

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) data for substituted pentane-2,4-diones, tailored for researchers, scientists, and professionals in drug development. We will delve into the structural nuances revealed by 13C NMR spectroscopy, with a particular focus on the prevalent keto-enol tautomerism and the influence of various substituents on chemical shifts. This document is designed to be a practical resource, offering not only spectral data and its interpretation but also a validated experimental protocol for acquiring high-quality 13C NMR spectra for this class of compounds.

The Dynamic Nature of Pentane-2,4-diones: Keto-Enol Tautomerism

Pentane-2,4-dione, also known as acetylacetone, and its substituted derivatives are not static structures. They exist as a dynamic equilibrium between two tautomeric forms: the diketo form and the enol form. This equilibrium is a cornerstone of their chemistry and profoundly influences their 13C NMR spectra.[1]

The enol form is often stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. This stabilization can make the enol form the major or even exclusive species in solution, depending on the solvent and the nature of the substituents.[2] The equilibrium between the keto and enol forms is typically slow on the NMR timescale, meaning that separate signals for each tautomer can often be observed in the 13C NMR spectrum.[3]

Caption: Keto-enol tautomerism in pentane-2,4-dione.

Interpreting the 13C NMR Spectra of Substituted Pentane-2,4-diones

The 13C NMR spectrum of a substituted pentane-2,4-dione provides a wealth of information about its structure and the position of the keto-enol equilibrium. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment, which is influenced by both the substituent and the tautomeric form.

Key Carbon Signals:

-

Carbonyl Carbons (C=O): In the diketo form, the carbonyl carbons typically resonate in the downfield region of the spectrum, generally between 200 and 220 ppm.[4]

-

Enolic Carbons (C=C-OH): In the enol form, the carbon double bonded to the hydroxyl group (C-OH) is shielded and appears at a higher field, typically around 190 ppm. The other enolic carbon (C=C) resonates further upfield.

-

Methylene/Methine Carbon (C3): In the diketo form, the C3 carbon is a methylene group (-CH2-) and its signal appears in the range of 50-60 ppm. In the enol form, this becomes a methine carbon (=CH-) and shifts significantly downfield to around 100 ppm. For 3-substituted derivatives, this will be a quaternary carbon in the diketo form and a substituted vinylic carbon in the enol form.

-

Methyl Carbons (C1 and C5): The methyl carbons at positions 1 and 5 typically appear in the upfield region of the spectrum, between 20 and 30 ppm.

The Influence of Substituents on 13C Chemical Shifts

Substituents at the C3 position have a profound impact on the 13C NMR spectrum, affecting both the chemical shifts of the core carbons and the position of the keto-enol equilibrium.

-

Electron-Withdrawing Groups (e.g., Halogens): These groups deshield the C3 carbon, causing a downfield shift in its resonance. For instance, in 3-fluoropentane-2,4-dione, the presence of the electronegative fluorine atom will significantly affect the chemical shift of the C3 carbon.[5]

-

Electron-Donating Groups (e.g., Alkyl groups): Alkyl substituents at the C3 position will cause a downfield shift at C3 (alpha-effect) and a smaller upfield shift at C2 and C4 (beta-effect). The symmetry of the molecule is also a key factor; for instance, pentane itself shows only three 13C NMR signals due to its symmetry.[6][7]

-

Aromatic Substituents: An aryl group at C3 will introduce its own set of resonances in the aromatic region of the spectrum (typically 125-150 ppm).[4] The electronic nature of the substituents on the aromatic ring will, in turn, influence the chemical shifts of the pentane-2,4-dione core.

Quantitative Data Presentation

The following table provides representative 13C NMR chemical shift data for pentane-2,4-dione and some of its 3-substituted derivatives. It is important to note that these values can vary depending on the solvent and experimental conditions. The data for the parent compound is well-established, while the data for the substituted derivatives are illustrative of the expected trends.

| Compound | Tautomeric Form | C1/C5 (ppm) | C2/C4 (ppm) | C3 (ppm) | Substituent Carbons (ppm) |

| Pentane-2,4-dione | Diketo | ~30 | ~203 | ~58 | - |

| Enol | ~24 | ~192 | ~100 | - | |

| 3-Methylpentane-2,4-dione | Diketo | ~28 | ~205 | ~65 | ~15 |

| Enol | ~22 | ~195 | ~108 | ~12 | |

| 3-Chloropentane-2,4-dione | Diketo | ~32 | ~200 | ~75 | - |

| Enol | ~26 | ~190 | ~115 | - | |

| 3-Phenylpentane-2,4-dione | Diketo | ~29 | ~204 | ~70 | Aromatic: 125-140 |

| Enol | ~23 | ~193 | ~112 | Aromatic: 125-140 |

Experimental Protocol for Acquiring High-Quality 13C NMR Data

Adherence to a standardized protocol is crucial for obtaining reproducible and high-quality 13C NMR data. The following is a field-proven, step-by-step methodology for the analysis of substituted pentane-2,4-diones.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that is appropriate for the solubility of the compound and the desired experimental conditions. Chloroform-d (CDCl3) is a common choice for non-polar compounds, while dimethyl sulfoxide-d6 (DMSO-d6) is suitable for more polar compounds. The choice of solvent can significantly influence the keto-enol equilibrium.[8]

-

Concentration: For a standard 5 mm NMR tube, dissolve 10-50 mg of the substituted pentane-2,4-dione in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[9]

-

Filtration: To ensure a homogeneous solution and prevent magnetic field distortions, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition

Caption: Experimental workflow for 13C NMR analysis.

-

Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled 13C NMR experiment is typically used.

-

Acquisition Time (AT): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.[10]

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 to 1024 or more) is usually required to obtain a good signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 250 ppm is sufficient to cover the expected range of chemical shifts for these compounds.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate peak integration.

-

Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.

-

Peak Picking and Integration: Identify and integrate the peaks corresponding to the different carbon atoms in the molecule.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural elucidation of substituted pentane-2,4-diones. By carefully analyzing the chemical shifts and understanding the principles of keto-enol tautomerism and substituent effects, researchers can gain deep insights into the molecular structure and dynamics of these important compounds. The provided experimental protocol serves as a robust starting point for acquiring high-quality, reproducible data, which is essential for advancing research and development in fields where these molecules play a critical role.

References

-

eCampusOntario. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. eCampusOntario Pressbooks. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of 2,4-dimethylpentane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of pentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of pentane diagram. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoropentane-2,4-dione. Retrieved from [Link]

-

Giraud, M., & Giraud, F. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(7), 1838–1841. [Link]

- Rogers, M. T., & Burdett, J. L. (1965). An n.m.r. study of keto–enol tautomerism in β-diketones. Journal of the Chemical Society B: Physical Organic, 140-144.

-

Gorodetsky, M., & Yogev, A. (1967). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education, 44(7), 417. [Link]

-

Doc Brown's Chemistry. (2025, October 24). C7H16 C-13 nmr spectrum of 3-ethylpentane analysis of chemical shifts ppm interpretation. Retrieved from [Link]

-

Rittner, R., & Braibante, M. E. F. (1992). Carbon‐13 NMR chemical shift substituent effects 8—3‐monosubstituted 2‐methylpropenes. Magnetic Resonance in Chemistry, 30(5), 420–424. [Link]

-

Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Retrieved from [Link]

-

University of Wisconsin-Madison Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. NMR Facility. Retrieved from [Link]

-

ResearchGate. (n.d.). Keto-enol tautomerization in β-diketones. [Image]. Retrieved from [Link]

-

University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Canadian Science Publishing. (1967). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 45(11), 1205-1210. [Link]

- Crumpler, R. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. [Undergraduate Thesis, University of Mississippi]. eGrove.

- Martin, G. E., & Zektzer, A. S. (2018). Acquiring 1 H and 13 C Spectra. In Two-Dimensional NMR Methods for Establishing Molecular Connectivity (pp. 131-163). Wiley.

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ values, ppm) and coupling constants [ n J( 13 C-119 Sn), n J in Hz] for. [Image]. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7038. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An n.m.r. study of keto–enol tautomerism in β-diketones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3-Fluoropentane-2,4-dione | C5H7FO2 | CID 11626652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. C-13 nmr spectrum of pentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of pentane diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. cores.research.asu.edu [cores.research.asu.edu]

- 8. C7H16 C-13 nmr spectrum of 2,4-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,4-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Mass spectrometry analysis of halogenated benzyl compounds

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Halogenated Benzyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated benzyl compounds are a cornerstone in medicinal chemistry and materials science, valued for their unique chemical properties and biological activities. Their structural elucidation and quantification, however, present distinct analytical challenges. This guide provides a comprehensive exploration of mass spectrometry techniques for the robust analysis of these molecules. We will delve into the nuances of ionization, the predictability of fragmentation, and the strategic application of chromatographic separations to empower researchers in their analytical endeavors. This document is structured to serve as a practical reference, blending theoretical principles with actionable protocols and expert insights.

The Analytical Significance of Halogenated Benzyl Compounds

Halogenation of a benzyl moiety can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, these compounds are prevalent in pharmaceuticals, agrochemicals, and advanced materials. For the analytical scientist, the presence of halogens introduces both a unique signature and a set of challenges. Understanding the interplay between the benzyl scaffold and the halogen substituent is paramount for accurate structural confirmation and quantification.

Foundational Principles: Isotopic Patterns of Halogens

The most definitive characteristic of halogenated compounds in mass spectrometry arises from the natural abundance of their isotopes.[2] Chlorine and bromine, in particular, provide unmistakable isotopic signatures that are fundamental to their identification.

-

Chlorine: Naturally occurring chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[3] This results in a characteristic M+ and M+2 peak pattern in the mass spectrum, where the M+2 peak is about one-third the intensity of the M+ peak.[3][4]

-

Bromine: Bromine has two primary isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately a 1:1 ratio).[3] This leads to M+ and M+2 peaks of almost equal intensity.[3]

The presence of multiple halogen atoms will result in more complex, but predictable, isotopic patterns. For instance, a compound with two chlorine atoms will exhibit M+, M+2, and M+4 peaks in a 9:6:1 ratio.[4]

Table 1: Isotopic Abundance and Mass Spectral Patterns of Common Halogens

| Halogen | Isotope | Natural Abundance (%) | Resulting Peak Pattern (for one halogen atom) |

| Chlorine | ³⁵Cl | 75.77 | M+ (base peak) |

| ³⁷Cl | 24.23 | M+2 (approx. 32% of M+) | |

| Bromine | ⁷⁹Br | 50.69 | M+ |

| ⁸¹Br | 49.31 | M+2 (approx. 97% of M+) |

Ionization Techniques: A Comparative Analysis

The choice of ionization technique is a critical decision that dictates the nature of the resulting mass spectrum. The selection should be guided by the analyte's properties and the analytical objective.

Electron Ionization (EI)

Electron ionization is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[5] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[6]

-

Expertise & Experience: EI is invaluable for structural elucidation due to its rich fragmentation patterns. The resulting spectra can be compared against established libraries (e.g., NIST) for confident identification. However, for some halogenated benzyl compounds, the molecular ion peak may be weak or entirely absent.[5]

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that generates ions from a solution by applying a high voltage to create an aerosol.[7] It is particularly well-suited for polar and thermally labile molecules.

-

Expertise & Experience: ESI typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[7] This makes it the preferred method for determining the molecular weight of a compound. For structural information, ESI is often coupled with tandem mass spectrometry (MS/MS).[5]

Chemical Ionization (CI)

Chemical ionization is a softer ionization technique than EI that uses a reagent gas to ionize the analyte through chemical reactions.

-

Expertise & Experience: Negative ion chemical ionization (NICI) can be particularly sensitive for electrophilic compounds, including many halogenated benzyl derivatives.[8] NICI often results in less fragmentation and can provide complementary information to EI.

Deciphering the Fragments: Common Pathways for Halogenated Benzyl Compounds

The fragmentation of halogenated benzyl compounds in the mass spectrometer is not random. Understanding the common fragmentation pathways is key to interpreting the mass spectra and deducing the structure of the analyte.

The Tropylium Ion: A Signature Fragment

A dominant feature in the EI mass spectra of many benzyl compounds is a peak at m/z 91.[9][10] This is due to the formation of the highly stable, aromatic tropylium ion through the rearrangement of the initial benzyl cation.[11][12] The loss of the halogen atom from a benzyl halide is a common route to the precursor benzyl cation.[12]

Halogen Loss and Alpha-Cleavage

Two other prevalent fragmentation pathways for halogenated compounds are:

-

Halogen Cleavage: The carbon-halogen bond can break, leading to the loss of the halogen radical and the formation of a carbocation.[13]

-

Alpha-Cleavage: The bond adjacent to the carbon bearing the halogen can cleave, resulting in a resonance-stabilized cation.[13]

Caption: Common fragmentation pathways for halogenated benzyl compounds under EI.

The Role of Chromatography: Separating Before Analyzing